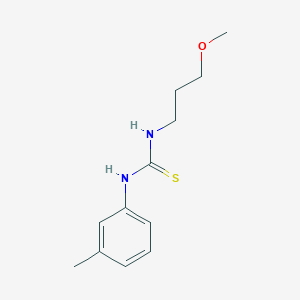
N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea, also known as MPMT, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is a thiourea derivative and has a molecular formula of C12H18N2OS.
作用機序
The mechanism of action of N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins in the target cell. In cancer cells, N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. This inhibition leads to the inhibition of cancer cell growth. In Alzheimer's disease, N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea has been shown to induce apoptosis, or programmed cell death. It has also been shown to inhibit cell migration and invasion. In Alzheimer's disease, N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea has been shown to improve cognitive function and memory. It has also been shown to reduce the formation of beta-amyloid plaques, which are associated with the development of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea in lab experiments is its relatively simple synthesis method. N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea is also stable under normal laboratory conditions, which makes it easy to handle. However, one limitation of using N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea in lab experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions. N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea is also relatively expensive compared to other compounds, which can limit its use in some experiments.
将来の方向性
There are several future directions for the study of N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea. One direction is the development of more efficient synthesis methods for N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea, which could reduce the cost and increase the availability of this compound. Another direction is the study of the potential use of N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea in the treatment of other diseases such as Parkinson's disease and Huntington's disease. Additionally, the study of the mechanism of action of N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea could lead to the development of more potent and specific inhibitors of thymidylate synthase and acetylcholinesterase. Finally, the study of the potential use of N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea as a corrosion inhibitor could lead to the development of more effective corrosion inhibitors for various metals.
合成法
N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea can be synthesized through a simple reaction between 3-methylphenylisothiocyanate and 3-methoxypropylamine. The reaction can be carried out in the presence of a base such as potassium carbonate and a solvent such as dichloromethane. After the reaction, the product can be purified through recrystallization using ethanol or a similar solvent.
科学的研究の応用
N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea has been shown to have anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea has been studied for its potential use as a herbicide due to its ability to inhibit the growth of weeds. In material science, N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea has been studied for its potential use as a corrosion inhibitor due to its ability to prevent the corrosion of metals.
特性
IUPAC Name |
1-(3-methoxypropyl)-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-10-5-3-6-11(9-10)14-12(16)13-7-4-8-15-2/h3,5-6,9H,4,7-8H2,1-2H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTNRTNWKCWNRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxypropyl)-3-(3-methylphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-benzyl-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5120804.png)
![4-ethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5120808.png)
![N-isobutyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B5120811.png)

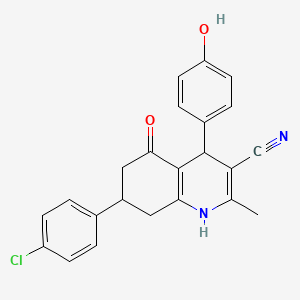
![1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-azepanone trifluoroacetate](/img/structure/B5120842.png)
![5-{3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5120860.png)
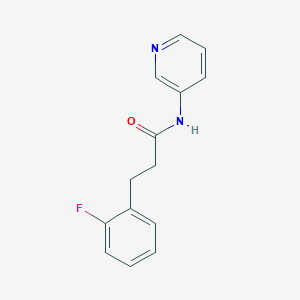
![3-chloro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5120872.png)
![2-(allylthio)-4-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5120878.png)
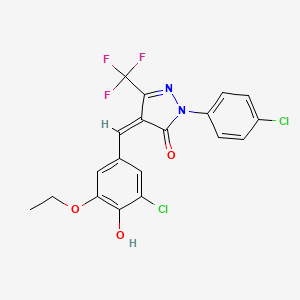
![N-(2,1,3-benzoxadiazol-5-ylmethyl)-5-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5120897.png)
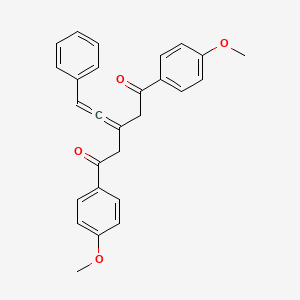
![diethyl 5-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5120913.png)